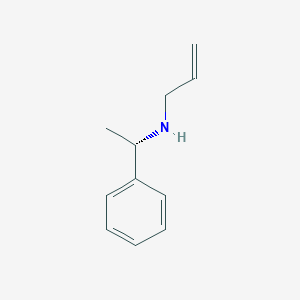
(S)-N-allyl-alpha-methylbenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-allyl-alpha-methylbenzylamine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
(S)-N-allyl-alpha-methylbenzylamine has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the production of enantiomerically pure drugs, which are crucial for efficacy and safety in therapeutic applications.
Allergy and Respiratory Treatments
One notable application is in the development of drugs that treat allergies and respiratory issues. The compound's ability to form stable complexes with biological targets enhances its potential as a therapeutic agent .
Integrin Antagonists
Research has shown that this compound can be utilized in the synthesis of αvβ3 integrin antagonists, which are important in cancer therapy. The compound serves as a precursor in the production of β-amino acid esters through diastereoselective reactions, facilitating the creation of effective anti-cancer agents .
Synthetic Applications
The compound plays a critical role in synthetic organic chemistry, particularly in C–N bond formation processes.
Palladium-Catalyzed Reactions
This compound is involved in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing anilines and their derivatives. These reactions enable the formation of complex molecular architectures that are pivotal in drug discovery .
Asymmetric Synthesis
The compound has been employed in asymmetric synthesis methodologies, where it acts as a chiral auxiliary or ligand. For instance, its application in rhodium-catalyzed reactions has demonstrated high enantioselectivity, yielding products with significant biological activity .
Mechanistic Studies
Recent studies have investigated the mechanistic pathways involving this compound. Understanding these mechanisms is vital for optimizing reaction conditions and improving yields.
NMR Studies
Theoretical studies using NMR have revealed unique rearrangements and interactions of this compound with alkali metals, providing insights into its reactivity and stability under various conditions .
Synthesis of Chiral Amines
A significant case study involves the use of this compound in synthesizing chiral secondary amines through Lewis base catalysis. This method has shown promise for producing enantiomerically pure amines with high yields .
Development of Antimalarial Drugs
Another case study highlights its role in the synthesis of chiral compounds used in antimalarial medications, demonstrating its versatility and importance in addressing global health issues .
Propiedades
Número CAS |
115914-08-4 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
N-[(1S)-1-phenylethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m0/s1 |
Clave InChI |
GGNXWCWCESEPFK-JTQLQIEISA-N |
SMILES |
CC(C1=CC=CC=C1)NCC=C |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NCC=C |
SMILES canónico |
CC(C1=CC=CC=C1)NCC=C |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















